3,4-Methylenedioxy-N-propylamphetamine is a lesser-known psychedelic compound and a substituted amphetamine. It was first synthesized by Alexander Shulgin, who documented its effects in his book "PiHKAL" (Phenethylamines I Have Known and Loved). According to Shulgin, the minimum effective dosage is approximately 200 mg, although the duration of its effects remains unspecified. This compound is characterized as a promoter, meaning it enhances the effects of other hallucinogenic substances without exhibiting significant psychoactive properties on its own. For instance, it has been reported to amplify the effects of substances like LSD and psilocybin when taken in combination .
3,4-Methylenedioxy-N-propylamphetamine is classified within the family of amphetamines and specifically as a substituted amphetamine. Its structural characteristics include a methylenedioxy group attached to the aromatic ring, which is a common feature among many psychoactive compounds. The compound's chemical formula is and it has a molecular weight of approximately 219.30 g/mol .
The synthesis of 3,4-Methylenedioxy-N-propylamphetamine involves several steps typical of amphetamine derivatives. While specific methods for synthesizing this compound are not extensively documented in literature, it can be inferred from related compounds that the general approach may include:
Technical details regarding specific conditions (e.g., temperature, solvents) and yields are often proprietary or not widely published, making detailed replication challenging without access to laboratory protocols .
The molecular structure of 3,4-Methylenedioxy-N-propylamphetamine features:
The structural formula can be represented as follows:
This unique structure contributes to its pharmacological properties and interactions with neurotransmitter systems.
Further pharmacological studies are necessary to clarify these mechanisms and their implications for human use .
These properties are crucial for understanding storage conditions and potential applications in research settings .
The primary application of 3,4-Methylenedioxy-N-propylamphetamine lies within scientific research:
Due to its limited availability and lack of extensive research data, applications remain largely experimental rather than clinical .
CAS No.: 943001-56-7
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 74240-46-3
CAS No.: 55064-20-5